molecular formula C12H15BrO2 B186907 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene CAS No. 138509-45-2

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Cat. No. B186907
M. Wt: 271.15 g/mol
InChI Key: WRLWUCCRDCLCJK-UHFFFAOYSA-N
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Description

The compound “4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene” is a brominated benzene derivative. It has a bromine atom attached at the 4th position, a cyclopentyloxy group at the 2nd position, and a methoxy group at the 1st position of the benzene ring.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a benzene ring. The bromine could be added via electrophilic aromatic substitution, and the cyclopentyloxy and methoxy groups could be added via nucleophilic aromatic substitution or through a series of steps involving protection and deprotection of functional groups.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic molecule with alternating double bonds. The bromine, cyclopentyloxy, and methoxy groups would be attached to the benzene ring at the 4th, 2nd, and 1st positions, respectively.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced by other groups via nucleophilic aromatic substitution. The ether groups (cyclopentyloxy and methoxy) could potentially be cleaved under acidic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly more reactive than the corresponding non-brominated compound. The ether groups could potentially increase the compound’s solubility in organic solvents.


Scientific Research Applications

  • It's used as a precursor in the synthesis of complex organic molecules. For example, hydroxy-4-methoxytricyclo compounds, synthesized from similar bromo-methoxybenzene compounds, can serve as precursors for bioisosteric colchicine analogs, which are of interest due to their potential medicinal applications (Shishov et al., 2014).

  • Such compounds play a role in the creation of liquid crystals. The reaction of pseudo-glucal with Grignard reagents derived from bromo-methoxybenzene compounds, for instance, leads to β-C-aryl glycosides which are used as chiral precursor compounds in the synthesis of chiral liquid crystals (Bertini et al., 2003).

  • They're involved in the formation of cyclic systems via radical cyclization. Controlled-potential reduction of compounds similar to 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene leads to high-yield formation of tetrahydrofuran derivatives, important in various synthetic pathways (Esteves et al., 2007).

  • They're used in the synthesis of sterically protected compounds like diphosphene and fluorenylidenephosphine, which are significant in the study of low-coordinate phosphorus atoms. The electronic perturbation of the methoxy group in these systems has been indicated by UV–vis spectra and NMR chemical shifts, which are important for understanding the chemical behavior of these compounds (Toyota et al., 2003).

  • In environmental science, similar bromo-methoxybenzene compounds have been studied to understand the origin of organohalogens in the marine troposphere of the Atlantic Ocean. This helps in determining the anthropogenic or biogenic origins of various organohalogens (Führer & Ballschmiter, 1998).

Safety And Hazards

As with any chemical compound, handling “4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene” would require appropriate safety precautions. The specific hazards would depend on various factors including the compound’s reactivity, toxicity, and volatility.


Future Directions

Future studies could explore the synthesis, reactivity, and potential applications of this compound in greater detail. For example, it could be interesting to investigate whether this compound, or derivatives of it, have any biological activity.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. Always follow standard safety procedures when handling chemical compounds. If you’re planning to synthesize or work with this compound, please consult with a qualified professional.


properties

IUPAC Name

4-bromo-2-cyclopentyloxy-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-14-11-7-6-9(13)8-12(11)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLWUCCRDCLCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433491
Record name 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

CAS RN

138509-45-2
Record name 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopentyl bromide (37 mL, 0.345 mol) was added to a slurry of the phenol (50 g, 0.246 mol) and potassium carbonate (17 g, 0.123 mol) in acetonitrile (500 mL) at reflux temperature. After two hours, cyclopentyl bromide (13.2 mL, 0.123 mol) and potassium carbonate (8.5 g, 0.062 mol) were added to complete the reaction (1 hour). Reaction progress was monitored by TLC (50% ethyl ether in hexane). The suspension was filtered. The filtered material was washed with ethyl acetate (2×100 mL). The filtrates were combined, concentrated and distilled under vacuum (0.1 mm, 140° C.°145° C.) to yield 65.62 g (0.242 mol, 98%) of product,
Quantity
37 mL
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reactant
Reaction Step One
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50 g
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17 g
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reactant
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500 mL
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solvent
Reaction Step One
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13.2 mL
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reactant
Reaction Step Two
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8.5 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Four
Yield
98%

Synthesis routes and methods II

Procedure details

A stirred solution of 5-bromo-2-methoxyphenol (74 g) and anhydrous potassium carbonate (73.6 g) in dry dimethylformamide (500 mL) is treated with cyclopentyl bromide (80.5 g) and the solution is heated at 60° C. for 16 hours. It is then concentrated, and the resulting residue is triturated with water (250 mL), and extracted with dichloromethane (3×250 mL). The combined extracts are dried and evaporated, to give 3-cyclopentyloxy-4-methoxyphenyl bromide (95.5 g), in the form of a light brown oil.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
73.6 g
Type
reactant
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 5-bromo-2-methoxyphenol (1 g), cyclopentanol (0.54 ml) and triphenylphosphine (1.55 g) in anhydrous tetrahydrofuran (20 ml), at 0° C., was treated with diethylazodicarboxylate (0.85 mi). The resulting yellow solution was stirred at 0° C. for 40 minutes then evaporated. The residue was subjected to flash chromatography on silica eluting with a mixture of petroleum ether and ethyl acetate (19:1, v/v) to give the title compound (1.2 g) as a pale yellow oil. NMR (CDCl3): δ1.62 (m,2H), 1.78-2.20 (m,6H), 3.79 (s,3H), 4.72 (m,1H), 6.70 (d,1H), 7.00 (dd,2H). Mass spectrum (FAB): m/z 270/272 (M)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 5-bromo-2-methoxyphenol (74 g), cyclopentyl bromide (80.5 g) and potassium carbonate (73.6 g) in dimethylformamide (500 mL) is stirred at 60° C. for 16 hours. It is then concentrated and the resulting residue is treated with water (250 mL). This mixture is then extracted with dichloromethane (3×250 mL) and the combined extracts are dried over magnesium sulphate, and evaporated, to give 4-bromo-2-cyclopentyloxyanisole (95.5 g) in the form of a pale brown liquid. [NMR (CDCl3): 1.56-1.68 (m,2H), 1.77-1.99 (m,6H), 3.81 (s,3H), 4.71-4.75 (m,1H), 6.72 (d,1H), 6.98 (d,1H), 7.00 (dd,1H)].
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
73.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Yahya-Meymandi, GM Ziarani, A Shafiee… - Asian Journal of …, 2011 - researchgate.net
The enzyme phosphodiesterase-4 (PDE4) plays a key role in many physiological or pathological processes in mammalian organs, where its inhibition increases cyclic adenosine …
Number of citations: 2 www.researchgate.net
M Van der Mey, A Hatzelmann… - Journal of medicinal …, 2001 - ACS Publications
… 4-Bromo-2-cyclopentyloxy-1-methoxybenzene (6) was prepared analogously to the preparation of 4 except using phenol 5 (12.4 g, 61.1 mmol). After workup, the residue was purified by …
Number of citations: 64 pubs.acs.org
AS Paraskar, A Sudalai - Tetrahedron, 2006 - Elsevier
Sodium borohydride in combination with a catalytic amount of CoCl 2 has been found to be an excellent catalytic system in reductive cyclizations of suitably substituted azido and cyano …
Number of citations: 111 www.sciencedirect.com

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